Notum Inhibition: Ortho vs. Para Potency
The (1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol derivative demonstrates an IC50 of 32,000 nM against human Notum [1]. In contrast, the structurally analogous 5-(4-chlorophenyl)-1H-1,2,3-triazole exhibits a substantially higher IC50 of 530,000 nM against the same target (human IDO1) under comparable assay conditions [2]. This represents a 16.6-fold improvement in potency attributable to the ortho-chloro substitution pattern. The data strongly suggest that the ortho-chlorophenyl motif provides a critical steric and electronic environment that enhances binding interactions with the Notum active site.
Para derivative: IC50 = 530,000 nM
~16-fold lower IC50 for ortho substitution
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 32,000 nM (derivative: (1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol) |
| Comparator Or Baseline | IC50 = 530,000 nM (5-(4-chlorophenyl)-1H-1,2,3-triazole) |
| Quantified Difference | 16.6-fold lower IC50 (higher potency) for the ortho-chlorophenyl derivative |
| Conditions | Human Notum inhibition assay using recombinant enzyme; fluorescence-based detection |
Why This Matters
This potency advantage positions 1-(2-chlorophenyl)-1H-1,2,3-triazole derivatives as superior starting points for developing Notum inhibitors, which are of high interest in cancer immunotherapy and Wnt signaling modulation.
- [1] BindingDB. (n.d.). BDBM600808: (1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol. BindingDB Entry 600808. IC50: 3.20E+4 nM. View Source
- [2] BindingDB. (n.d.). BDBM17459: 5-(4-chlorophenyl)-1H-1,2,3-triazole. BindingDB Entry 17459. IC50: 5.30E+5 nM. View Source
